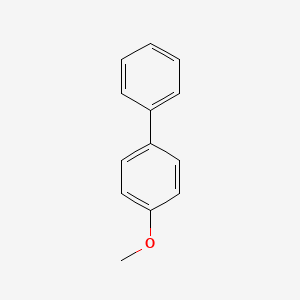

4-Methoxybiphenyl

描述

Contextualization of 4-Methoxybiphenyl within Biphenyl (B1667301) Chemistry

This compound, also known as 4-phenylanisole, is an aromatic organic compound that belongs to the biphenyl family. The core structure of biphenyl consists of two phenyl rings linked by a single carbon-carbon bond. This compound is a derivative where a methoxy (B1213986) group (-OCH3) is attached to the fourth carbon atom of one of the phenyl rings. nist.govfishersci.com This substitution is pivotal, as it modifies the electronic properties and reactivity of the biphenyl system, making it a valuable intermediate in various chemical syntheses. chemimpex.comchemicalbook.comscbt.com The biphenyl structure itself is a common motif in many biologically active molecules and functional materials.

Significance of Methoxy Substitution in Aromatic Systems

The presence of a methoxy group on an aromatic ring has a profound influence on the molecule's reactivity and properties. The methoxy group is considered an electron-donating group through resonance, where the lone pairs of electrons on the oxygen atom can delocalize into the aromatic ring. vaia.comstackexchange.com This increased electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. vaia.com Specifically, the methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the aromatic ring. vaia.com While it donates electrons through resonance, the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity. stackexchange.com However, in the case of electrophilic aromatic substitution, the resonance effect is generally stronger and dominates the directing effects. stackexchange.com This dual electronic nature of the methoxy group is crucial in modulating the chemical behavior of aromatic compounds like this compound.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has been multifaceted, with significant applications in organic synthesis and materials science. It serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com For instance, it is a useful intermediate in the preparation of biphenyl derivatives that are being investigated as potential downregulators of VEGF protein secretion and telomerase-related gene expressions. chemicalbook.com

In the realm of materials science, this compound is utilized in the production of advanced materials such as polymers and resins, where it can enhance properties like thermal stability and mechanical strength. chemimpex.com Furthermore, it is a key component in the manufacturing of liquid crystals, which are essential for liquid crystal displays (LCDs). chemimpex.com The unique structure of this compound also makes it a valuable tool for studying molecular interactions and for the development of new materials. chemimpex.com Research has also explored its use in photochemical studies to understand light-induced processes relevant to solar energy conversion. chemimpex.com

Physical and Chemical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C13H12O |

| Molecular Weight | 184.23 g/mol |

| Appearance | White to pale cream or pink crystals, powder, or chunks |

| Melting Point | 86-90 °C |

| Boiling Point | 157 °C at 10 mmHg |

| CAS Number | 613-37-6 |

| IUPAC Name | 1-methoxy-4-phenylbenzene |

Data sourced from references nist.govfishersci.comchemicalbook.comsigmaaldrich.comthermofisher.com

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, where 4-phenylphenol (B51918) is reacted with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. prepchem.com A mixture of 4-phenylphenol, sodium hydroxide, and methanol (B129727) is heated, and dimethyl sulfate is added to introduce the methyl group to the phenolic oxygen. prepchem.com

Another significant method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. google.commdpi.com This reaction involves the coupling of an aryl halide, such as 4-bromoanisole (B123540), with an arylboronic acid, like phenylboronic acid, in the presence of a palladium catalyst and a base. google.com This method is highly efficient for creating carbon-carbon bonds between aromatic rings. google.comamanote.com Researchers have explored various palladium catalysts, including those supported on polymeric matrices like hypercrosslinked polystyrene, to improve the efficiency and technological effectiveness of the process. google.comamanote.com

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. scbt.com Its structure allows for further functionalization to create a wide range of more complex organic molecules. For example, it can be a precursor for the synthesis of 4'-methoxybiphenyl-4-carboxylic acid through the oxidation of 4-acetyl-4'-methoxybiphenyl. prepchem.com It has also been used as a standard reagent in the study of derivatization reactions for aryl halides with phenylboronic acid. The methoxy group can also be a site for chemical modification; for instance, it can be demethylated to a hydroxyl group, which can be important in the synthesis of certain biologically active compounds. nih.gov

Applications in Materials Science

In the field of materials science, this compound is a valuable component in the formulation of various advanced materials. chemimpex.com Its rigid biphenyl core and the presence of the methoxy group contribute to desirable properties in polymers and resins, such as enhanced thermal stability and mechanical strength. chemimpex.com A notable application is in the manufacturing of liquid crystals for displays (LCDs), where the specific molecular shape and electronic properties of biphenyl derivatives are crucial for their function. chemimpex.com The study of this compound and its derivatives, such as 4-fluoro-4'-methoxybiphenyl, contributes to the development of new liquid crystalline materials. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDYQUZYHZWTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060620 | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White solid; [MSDSonline] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

157 °C AT 10 MM HG | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ETHER, ETHANOL | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0278 AT 100 °C/4 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000799 [mmHg] | |

| Record name | 4-Methoxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM ALCOHOL | |

CAS No. |

613-37-6 | |

| Record name | 4-Methoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036WEA2OUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | 4-METHOXYBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Pathways for 4 Methoxybiphenyl

Catalytic Cross-Coupling Reactions for 4-Methoxybiphenyl Synthesis

Cross-coupling reactions, which form a carbon-carbon bond with the aid of a metal catalyst, are among the most powerful tools in modern organic synthesis. youtube.com For the preparation of this compound, the Suzuki-Miyaura and Kumada coupling reactions are particularly prominent, utilizing palladium and nickel catalysts, respectively. wikipedia.orgchem-station.com These reactions have been refined to overcome challenges such as catalyst deactivation, low yields, and the formation of undesirable byproducts. nih.gov

The Suzuki-Miyaura coupling is a widely used method for synthesizing biaryls due to its mild reaction conditions and tolerance of a broad range of functional groups. chemistryviews.orgmdpi.com The reaction typically involves the coupling of an aryl halide (like 4-bromoanisole (B123540) or 4-chloroanisole) with an arylboronic acid (like phenylboronic acid) in the presence of a palladium catalyst and a base. youtube.commdpi.com

The efficacy of the Suzuki-Miyaura reaction heavily relies on the choice of the palladium catalyst. While homogeneous catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, significant research has focused on developing heterogeneous catalysts to simplify product purification and catalyst recycling. mdpi.comresearchgate.net

Supported palladium catalysts, where palladium nanoparticles are immobilized on a solid support, have shown great promise. Examples include palladium on activated carbon (Pd/C) and palladium supported on polymers like hypercrosslinked polystyrene. These heterogeneous catalysts offer high stability and can be easily separated from the reaction mixture, though sometimes they exhibit lower catalytic activity compared to their homogeneous counterparts. mdpi.com For instance, palladium supported on silk fibroin (Pd/SF) has been used as a recyclable catalyst for Suzuki-Miyaura reactions, proceeding rapidly with aryl iodides and various boronic acids. researchgate.net Similarly, palladium catalysts on magnetic supports have been developed, which perform well with aryl bromides and iodides. mdpi.com The use of dialkylbiaryl phosphine (B1218219) ligands with palladium catalysts has significantly expanded the scope of the Suzuki-Miyaura coupling, enabling the use of less reactive aryl chlorides and sterically hindered substrates. nih.gov

| Catalyst System | Support/Ligand Type | Key Findings | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Homogeneous (Triphenylphosphine ligand) | Commonly used for coupling aryl halides with arylboronic acids. Good yields are achievable under optimized conditions. | mdpi.com |

| Pd/SF | Heterogeneous (Silk Fibroin Support) | Catalyst is recyclable up to nineteen times without significant loss of activity in water/ethanol (B145695) mixtures. | researchgate.net |

| Pd on Magnetic Nanoparticles | Heterogeneous (e.g., Fe₃O₄@C-Pd) | Effective for coupling aryl bromides and iodides; allows for easy magnetic separation and recycling. Yields can drop with deactivated substrates. | mdpi.com |

| Pd with Dialkylbiaryl Phosphine Ligands (e.g., SPhos) | Homogeneous (Bulky electron-rich phosphine) | Highly active catalysts that enable the coupling of challenging substrates like aryl chlorides and can be used at low catalyst loadings. | nih.gov |

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling for this compound synthesis. chemistryviews.orgresearchgate.net The choice of solvent, base, temperature, and catalyst concentration can dramatically influence the reaction outcome. beilstein-journals.orgresearchgate.net

Solvent Systems: A variety of solvents can be used, often in aqueous mixtures. Dioxane/water and ethanol/water are common solvent systems. mdpi.comresearchgate.net The solvent affects the solubility of the reactants and the stability of the catalytic species.

Bases: A base is essential for the transmetalation step of the catalytic cycle. youtube.com Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are frequently employed. researchgate.netbeilstein-journals.orgresearchgate.net The strength and nature of the base can impact the reaction rate and the prevalence of side reactions. For instance, in the coupling of 4-methoxybromobenzene and phenylboronic acid, K₂CO₃ was found to be a highly efficient base. researchgate.net

Temperature: The reaction temperature is a critical factor. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura reactions require heating. nih.govbeilstein-journals.org An optimal temperature must be found to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions. For the synthesis of a biphenyl (B1667301) derivative using a specific nanocatalyst, the yield increased from 20% at 25°C to an optimal yield at 80°C. researchgate.net In another study, 60°C was determined to be the optimal reaction temperature. researchgate.net

Catalyst Loading: The amount of palladium catalyst used is typically low, often in the range of 0.1 to 5 mol%. researchgate.netbeilstein-journals.org While a higher catalyst loading can increase the reaction rate, it also increases costs and the amount of residual palladium in the product. Research aims to find the lowest possible catalyst loading that still provides an efficient reaction. For example, a study found that the optimal catalyst loading for the reaction between 4-methoxybromobenzene and phenylboronic acid was 0.3 mol%. researchgate.net

| Parameter | Condition Tested | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|---|

| Solvent | Ethanol/Water, Dioxane/Water | Ethanol/Water (2:1) | Solvent choice significantly impacts reaction rate and yield. | researchgate.netresearchgate.net |

| Base | K₂CO₃, Na₃PO₄, NEt₃ | K₂CO₃ | K₂CO₃ was found to be the most efficient base for the model reaction. | researchgate.netresearchgate.net |

| Temperature | 25°C, 50°C, 60°C, 70°C, 80°C | 60-80°C | Yield is highly sensitive to temperature, increasing significantly from room temperature to the optimal range. | researchgate.netresearchgate.net |

| Catalyst Loading | 0.1 mol% to 0.4 mol% | 0.3 mol% | Increasing catalyst loading beyond the optimum did not significantly improve the product yield. | researchgate.net |

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, is another foundational cross-coupling reaction for C-C bond formation. wikipedia.org It involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 4-methoxyphenylmagnesium bromide with an aryl halide or phenylmagnesium bromide with a 4-haloanisole. mdpi.com

Nickel catalysts are often preferred for Kumada couplings due to their lower cost and high reactivity, especially towards less reactive aryl chlorides. chem-station.com The mechanism of nickel-catalyzed Kumada reactions is complex and can involve multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and even Ni(III). mdpi.comrhhz.net While a Ni(0)/Ni(II) cycle is often proposed, evidence suggests that a Ni(I)/Ni(III) cycle can also be operative, particularly with certain ligands and substrates. mdpi.comrhhz.net For instance, studies on the coupling of 4-iodoanisole (B42571) with phenylmagnesium bromide using a [(Triphos)NiICl] complex indicated that a Ni(I) species is the catalytically active intermediate. mdpi.comresearchgate.net

Ligand design is pivotal in controlling the reactivity and stability of the nickel catalyst. uu.nl Bulky N-heterocyclic carbenes (NHCs) and various phosphine ligands are commonly used to stabilize the nickel center and promote the desired catalytic cycle. organic-chemistry.orgmdpi.com The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, and can help suppress side reactions. For example, using a tripodal phosphine ligand (Triphos) allowed for the isolation and study of a Ni(I) complex, providing insight into the catalytic cycle. mdpi.comresearchgate.net In some cases, ligand-free systems have been developed, which propose a radical coupling process via a Ni(I)-Ni(III) catalytic cycle. rhhz.net

| Catalyst/Pre-catalyst | Ligand | Proposed Mechanism | Key Findings for Aryl-Aryl Coupling | Reference |

|---|---|---|---|---|

| [(Triphos)NiICl] | 1,1,1-tris(diphenylphosphinomethyl)ethane (Triphos) | Ni(I) intermediate is the catalytically active species. | Successfully coupled 4-iodoanisole with phenylmagnesium bromide in 86% yield at room temperature. | mdpi.comresearchgate.net |

| NiCl₂ | N-Heterocyclic Carbene (NHC) | Can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles. | NHC ligands are effective in coupling aryl bromides, but high catalyst loadings may be needed. | rhhz.net |

| NiCl₂ | None (Ligand-free) | Proposed Ni(I)-Ni(III) catalytic cycle involving a radical process. | Allows for the coupling of aryl bromides with tertiary alkyl Grignard reagents with low nickel loading. | rhhz.net |

| Ni(acac)₂ | Diphosphine ligands (e.g., dppe) | Classic Ni(0)/Ni(II) cycle. | One of the original catalyst systems used for Kumada coupling. | mdpi.com |

A significant challenge in Kumada coupling is the formation of homo-coupled byproducts, where two molecules of the Grignard reagent couple to form a symmetrical biaryl (e.g., biphenyl from phenylmagnesium bromide). nih.govacs.org This side reaction consumes the nucleophile and reduces the yield of the desired cross-coupled product, this compound.

Several strategies have been developed to minimize homo-coupling:

Catalyst and Ligand Choice: The selection of the catalyst system is critical. Iron-based catalysts, for example, have been explored as alternatives to nickel, and the use of specific ligands like N-heterocyclic carbenes (NHCs) with iron(III) alkoxide has been shown to inhibit the homo-coupling of arylmagnesium reagents. nih.govresearchgate.net

Solvent Effects: The reaction solvent can play a crucial role. For instance, in certain iron-catalyzed cross-coupling reactions, a solvent mixture of THF and tBuOMe was found to be essential for achieving high yields by suppressing homo-coupling side reactions. researchgate.net

Reaction Conditions: Careful control of reaction temperature and addition rates can also mitigate homo-coupling. The high reactivity of Grignard reagents makes them prone to this side reaction, and maintaining low concentrations or using lower temperatures can be beneficial. chem-station.com The formation of the homo-coupled product often occurs through the reduction of the metal catalyst precursor by the Grignard reagent. chem-station.comacs.org

By understanding the mechanisms that lead to homo-coupling, researchers can rationally design reaction conditions to favor the desired cross-coupling pathway, leading to a more efficient synthesis of this compound. acs.org

Heck Reaction Applications for this compound and Derivatives

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org This reaction typically involves a palladium(0) catalyst, a base, and an aryl or vinyl halide to create a substituted alkene. wikipedia.orgyoutube.com The catalytic cycle proceeds through oxidative addition of the halide to the Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

The synthesis of this compound derivatives has been effectively demonstrated using continuous flow chemistry in supercritical carbon dioxide (scCO₂). beilstein-journals.orgresearchgate.net In one study, the Heck reaction between 4-iodoanisole and styrene (B11656) was performed in a continuous plug flow reactor (PFR) to produce 4-methoxystilbene, a derivative of this compound. beilstein-journals.org This system utilized supercritical CO₂ as the primary solvent, modified with THF and methanol (B129727). beilstein-journals.orgresearchgate.net

A key advantage of this approach is the use of a simplified, phosphine-free catalyst system, consisting of 2% palladium on silica, which enhances the green credentials of the process and simplifies purification. beilstein-journals.orgresearchgate.net The base employed was diisopropylethylamine (DIPEA), chosen for its solubility in the reaction medium. beilstein-journals.org Research showed that reaction parameters such as temperature significantly influenced the conversion and isomeric product distribution. For instance, reacting 4-iodoanisole with styrene at 145 °C resulted in a 47% conversion. beilstein-journals.org Higher temperatures increased conversion but also led to the formation of more branched isomers instead of the desired linear trans-isomer. beilstein-journals.orgresearchgate.net This methodology highlights the potential of continuous flow systems and supercritical fluids to create more sustainable and efficient synthetic pathways for biphenyl derivatives. beilstein-journals.org

Stille Coupling Reaction

The Stille coupling reaction is a versatile and widely used method for synthesizing biaryl compounds, which involves the palladium-catalyzed cross-coupling of an organostannane (organotin) compound with an organohalide or pseudohalide. orgsyn.orgorganic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture, as well as their compatibility with a wide array of functional groups under mild reaction conditions. orgsyn.org

The catalytic cycle of the Stille reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org Initially, the palladium(0) catalyst undergoes oxidative addition with the organohalide. wikipedia.org This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium complex, displacing the halide. libretexts.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst. wikipedia.org The reaction has been instrumental in the total synthesis of complex natural products due to its reliability and functional group tolerance. orgsyn.orglibretexts.org Recent advancements have focused on developing more active catalyst systems, including those utilizing bulky, electron-rich phosphine ligands, which allow for milder reaction conditions and an expanded substrate scope to include less reactive aryl chlorides. orgsyn.org

Ullmann Cross-Coupling Reaction

The Ullmann reaction provides a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide. orientjchem.orgorganic-chemistry.org The traditional Ullmann condensation requires high temperatures (often over 200 °C), polar solvents, and a stoichiometric amount of copper, typically in the form of activated copper powder. wikipedia.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, have expanded its scope to include cross-coupling reactions for forming not only C-C bonds but also C-O, C-N, and C-S bonds. organic-chemistry.orgwikipedia.org These newer protocols often use soluble copper catalysts, sometimes in combination with ligands, which can facilitate the reaction under milder conditions. wikipedia.org For biaryl synthesis, innovations include the use of nickel and palladium catalysts in multimetallic systems to couple heteroaryl halides with triflates, demonstrating high generality and functional group tolerance under reductive conditions. nih.gov This approach leverages readily available heteroaryl halides and phenols, making it a powerful tool for constructing complex biheteroaryl structures. nih.gov

Chemo-Enzymatic Synthesis Routes of this compound Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis to create complex molecules. nih.gov This approach leverages enzymes for specific transformations, such as regio- and stereoselective reactions, that are often challenging to achieve through purely chemical means. nih.govmdpi.com

A notable application of this strategy is the synthesis of liquid-crystalline polymers containing a this compound moiety. researchgate.netqut.edu.au In one example, a vinyl acetate (B1210297) type monomer, 6-(this compound-4′-oxy)hexyl vinyl hexanedioate, was prepared using a combined chemo-enzymatic method. researchgate.netqut.edu.au This monomer was then polymerized using conventional free-radical polymerization. researchgate.net

Another study details a two-step chemo-enzymatic process to produce oxygenated derivatives of propenylbenzenes, including anethole (B165797) (a structural isomer of 4-allylanisole). frontiersin.org The first step involves a lipase-catalyzed epoxidation of the propenylbenzene, followed by hydrolysis to form the corresponding diol, 1-(4-methoxyphenyl)propane-1,2-diol. frontiersin.org In the second step, this diol undergoes microbial oxidation to yield the corresponding hydroxy ketone. frontiersin.org This method demonstrates how enzymatic reactions (lipase catalysis) and microbial transformations can be integrated with chemical steps to functionalize molecules related to this compound. frontiersin.org

Functionalization Strategies of this compound

The this compound scaffold can be further modified through various functionalization reactions to introduce new chemical groups and properties. Electrophilic aromatic substitution is a primary strategy for this purpose.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The biphenyl system can undergo such substitutions, and the regiochemical outcome is directed by the substituents already present on the rings. youtube.com

In this compound, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-para directing group. libretexts.org It donates electron density to its attached phenyl ring via resonance, making the ortho (positions 3 and 5) and para (position not applicable as it's the point of attachment) positions more nucleophilic and thus more reactive toward electrophiles. wikipedia.org The other phenyl ring is considered less activated in comparison. Therefore, electrophilic attack is expected to occur primarily on the methoxy-substituted ring at the positions ortho to the methoxy group. libretexts.org

Reduction of Functional Groups (e.g., Ethanone (B97240) to Alcohol)

The targeted reduction of functional groups on the this compound scaffold is a key strategy for creating derivatives with specific properties. A notable example is the reduction of a ketone, such as an ethanone or other carbonyl group, to its corresponding alcohol. This transformation is a fundamental process in organic synthesis, often accomplished through catalytic hydrogenation.

In a relevant synthetic sequence, a carbonyl group attached to a this compound core can be effectively reduced. For instance, the reduction of a derivative like 4'-nonylcarbonyloxy-4-methoxybiphenyl demonstrates this principle. prepchem.com The process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for such hydrogenations. prepchem.com The reaction is generally carried out in a suitable solvent, such as acetic acid, and may require elevated temperatures to proceed to completion. prepchem.com This catalytic reduction cleaves the carbonyl group, converting it into a methylene (B1212753) group in the case of a complete reduction (Clemmensen or Wolff-Kishner type reduction conditions) or to a hydroxyl group if milder reducing agents (like sodium borohydride) are used for a ketone like 1-(4'-methoxy-biphenyl-4-yl)-ethanone (B1296596). nih.gov

Table 1: Example of Carbonyl Reduction on a this compound Derivative

| Reactant | Reagents & Conditions | Product |

|---|

This table illustrates a Clemmensen-type reduction of a related ketone derivative, as specific data for the reduction of 1-(4'-methoxy-biphenyl-4-yl)-ethanone to its corresponding alcohol was not available in the provided search results. The principles of catalytic hydrogenation are directly applicable.

Nucleophilic Aromatic Substitution of Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For a typical SNAr reaction to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.comyoutube.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

The methoxy group (-OCH₃) is generally considered an electron-donating group due to resonance, which destabilizes the negative charge of the Meisenheimer intermediate. Consequently, it is a poor leaving group for SNAr reactions under standard conditions. stackexchange.com Displacing the methoxy group in this compound via a standard SNAr pathway is therefore challenging because the ring is not sufficiently electrophilic. masterorganicchemistry.com

However, nucleophilic substitution on an unactivated ring can sometimes be forced under harsh conditions or proceed through alternative mechanisms, such as the benzyne (B1209423) mechanism. The benzyne pathway does not involve a Meisenheimer complex but rather an elimination-addition sequence. In this context, the inductive effect of the methoxy group (weakly electron-withdrawing) becomes more relevant than its resonance effect. stackexchange.com Another factor in SNAr is the nature of the leaving group itself; paradoxically, for this mechanism, fluoride (B91410) is often the best halide leaving group, not iodide. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-fluorine bond, making the carbon more electrophilic. youtube.comyoutube.com

Investigation of Reaction Mechanisms and Catalytic Cycles

The formation of the biphenyl core of this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. Understanding the mechanisms and catalytic cycles of these reactions is essential for optimizing reaction conditions and yields. Key examples include the Suzuki-Miyaura, Ullmann, and Negishi couplings.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. orgsyn.org The synthesis of this compound can be accomplished by coupling 4-bromoanisole or 4-iodoanisole with phenylboronic acid. google.combeilstein-journals.org

The generally accepted catalytic cycle involves three main steps: libretexts.orgchemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromoanisole), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step is often rate-determining. libretexts.org

Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its phenyl group to the palladium(II) complex, displacing the halide. chemrxiv.org

Reductive Elimination: The two organic groups (the 4-methoxyphenyl (B3050149) and phenyl groups) on the palladium center couple and are eliminated from the metal, forming the this compound product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. chemrxiv.org

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comorganic-chemistry.org While it can be adapted for unsymmetrical couplings, it often requires harsh conditions and stoichiometric amounts of copper. organic-chemistry.orgwikipedia.org The mechanism is not as definitively established as palladium-catalyzed couplings. wikipedia.orgjk-sci.com One proposed pathway involves the formation of an organocopper species, which then undergoes reaction with a second aryl halide molecule. wikipedia.org Another theory suggests a cycle involving oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. jk-sci.comrsc.org Modern modifications using ligands have allowed the reaction to become truly catalytic under milder conditions. rsc.org

Negishi Coupling: The Negishi coupling is a powerful reaction that uses a palladium or nickel catalyst to couple an organohalide with an organozinc reagent. numberanalytics.comwikipedia.org It is known for its high reactivity and tolerance of a wide variety of functional groups. jk-sci.comorganic-chemistry.org The synthesis of this compound would involve reacting an organozinc derivative of benzene (B151609) with a halogenated anisole (B1667542) (or vice versa).

The catalytic cycle is analogous to the Suzuki coupling: numberanalytics.comjk-sci.com

Oxidative Addition: A Pd(0) or Ni(0) complex adds to the organic halide.

Transmetalation: The organozinc reagent transfers its organic group to the metal center.

Reductive Elimination: The desired C-C bond is formed, releasing the biaryl product and regenerating the active catalyst.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 1-(4'-Methoxy-biphenyl-4-yl)-ethanone |

| 4-Methoxyphenethyl alcohol |

| 4-phenylphenol (B51918) |

| Sodium hydroxide |

| Dimethyl sulfate (B86663) |

| Chloroform (B151607) |

| Carbon tetrachloride |

| Aluminum chloride |

| Octanic acid chloride |

| Hydrochloric acid |

| Magnesium sulfate |

| 4'-nonylcarbonyloxy-4-methoxybiphenyl |

| Palladium-carbon |

| Acetic acid |

| Hydrogen |

| Nitrogen |

| 4'-decyl-4-methoxybiphenyl |

| Hydrogen bromide |

| Methanol |

| 4-(4'-octylphenyl)phenol |

| 4-iodoanisole |

| Styrene |

| Methyl acrylate (B77674) |

| 4-bromoanisole |

| Phenylboronic acid |

| 2,4-dinitrochlorobenzene |

| 2,4-dinitrophenol |

Spectroscopic and Computational Analysis of 4 Methoxybiphenyl

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the precise characterization of 4-methoxybiphenyl, each offering unique insights into its molecular structure, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons and the methoxy (B1213986) group protons. A representative ¹H NMR spectrum shows a multiplet in the range of δ 7.56-7.52 ppm, which corresponds to four protons of the biphenyl (B1667301) system. A triplet at approximately δ 7.40 ppm is also observed for one of the aromatic protons. The two protons on the methoxy-substituted ring appear as a doublet at around δ 6.98 ppm. The three protons of the methoxy group give a sharp singlet at approximately δ 3.85 ppm. niscpr.res.inrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show distinct peaks for the carbon of the methoxy group, the two quaternary biphenyl carbons, and the remaining aromatic carbons. The chemical shifts in the ¹³C NMR spectrum are valuable for confirming the carbon framework of the molecule.

Interactive ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56-7.52 | Multiplet | 4H | Aromatic Protons |

| 7.40 | Triplet | 1H | Aromatic Proton |

| 6.98 | Doublet | 2H | Aromatic Protons |

| 3.85 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound displays several characteristic absorption bands. chemicalbook.comnist.gov Key peaks include those corresponding to the C-H stretching of the aromatic rings, the C=C stretching within the aromatic rings, and the C-O stretching of the methoxy group. The out-of-plane C-H bending vibrations are also informative for determining the substitution pattern of the aromatic rings.

Characteristic FTIR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | -OCH₃ |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl Ether |

| ~830 | C-H Bending (out-of-plane) | p-disubstituted ring |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.23 g/mol ). The fragmentation pattern provides further structural information. Common fragmentation pathways for ethers include the loss of an alkyl group, in this case, a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion.

UV/Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the conjugated biphenyl system results in strong absorption in the ultraviolet region. The UV/Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, shows a main absorption maximum (λ_max). This absorption is attributed to π → π* electronic transitions within the aromatic rings. The position and intensity of this peak can be influenced by the solvent polarity. The NIST Chemistry WebBook shows a UV/Vis spectrum for this compound with a prominent absorption peak around 260 nm. nist.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are instrumental in complementing experimental data and providing a deeper understanding of the electronic structure and molecular properties of this compound.

Density Functional Theory (DFT) calculations are widely used to model the electronic structure of molecules like this compound. These calculations can predict various molecular properties, including optimized geometry, electronic energy levels, and the distribution of electron density. nih.gov

Key insights from DFT studies on biphenyl systems include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and electronic excitation properties. For this compound, the HOMO is typically localized on the methoxy-substituted phenyl ring, which is electron-rich, while the LUMO is distributed over the biphenyl system.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential around the oxygen atom of the methoxy group, indicating its nucleophilic character. Such computational studies on related molecules like 4,4'-dimethoxy-1,1-biphenyl have shown a HOMO-LUMO energy gap of 4.57 eV, providing a reference for the expected electronic behavior of this compound. niscpr.res.in

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

HOMO-LUMO Energy Gap Analysis and Chemical Stability

The stability and chemical reactivity of a molecule can be effectively described using Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular behavior.

A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO or add one to the LUMO. researchgate.netchemicalpapers.com Conversely, a small energy gap indicates higher reactivity and lower kinetic stability. researchgate.net The energies of the HOMO and LUMO are related to the ionization potential and electron affinity, respectively. These values are used to calculate various molecular properties that describe reactivity.

For instance, in a study of 1-(4-methoxyphenyl)-1H-imidazole, a molecule containing the 4-methoxyphenyl (B3050149) moiety, density functional theory (DFT) calculations determined the HOMO and LUMO energy values to be -6.27 eV and -1.00 eV, respectively. chemicalpapers.com This resulted in a HOMO-LUMO energy gap of 5.27 eV, indicating a high degree of stability for the molecule. chemicalpapers.com A larger gap implies greater hardness and lower softness, which corresponds to lower reactivity. researchgate.netchemicalpapers.com The relationship between the HOMO-LUMO gap and reactivity is a key principle in assessing the suitability of molecules for various applications, including as therapeutic agents or in organic synthesis. researchgate.netwuxibiology.com

Table 1: Frontier Molecular Orbital Data for a Related Methoxy-Containing Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.27 |

| LUMO | -1.00 |

| Energy Gap (ΔE) | 5.27 |

Data derived from a study on 1-(4-methoxyphenyl)-1H-imidazole. chemicalpapers.com

Dipole Polarizability and Refractive Index Calculations

Dipole polarizability (α) and refractive index (n) are fundamental electro-optical properties that describe how a material interacts with an electromagnetic field. jocpr.com The refractive index, a measure of how much the path of light is bent when entering a material, can be determined with high accuracy and is a characteristic property of a liquid. jocpr.comsciensage.info

These two properties are linked by the Lorentz-Lorentz equation, which relates the macroscopic refractive index to the microscopic atomic or molecular polarizability. fuw.edu.pl Theoretical calculations, often employing DFT methods like B3LYP, can predict molecular polarizability. The calculated average polarizability can then be used in the Lorentz-Lorentz equation to determine the theoretical refractive index.

Studies on thiophene (B33073) and thiophenol derivatives have shown that theoretical values for dipole polarizability can be closely correlated with experimental data, validating the computational methods used. For example, calculations at the B3LYP/6-31+G(d,p) level of theory have been shown to be adequate for determining dipole polarizability in such compounds. The refractive index is influenced by factors like temperature and the wavelength of light used, with the D-line of sodium often serving as a standard for measurement. jocpr.comsciensage.info

Table 2: Example of Calculated vs. Experimental Refractive Index and Polarizability

| Compound Type | Theoretical Refractive Index (n_cal) | Experimental Refractive Index (n_exp) | Theoretical Dipole Polarizability (α_cal) |

|---|---|---|---|

| Thiophene Derivatives | 1.65 | 1.63 | 1.96 |

Values are illustrative examples from studies on related organic compounds and are not specific to this compound.

Conformational Analysis and Torsion Angle Studies

The conformation of a molecule can be analyzed using various experimental techniques, such as X-ray crystallography, and computational methods. numberanalytics.com Computational approaches, particularly those using semiempirical methods like GFN2, allow for exhaustive torsion sampling on a vast number of compounds, providing a more complete picture of torsional preferences than what is available from experimental crystal structures alone. nih.govchemrxiv.org

In biphenyl, the planar conformation (0° dihedral angle) is often destabilized by steric hindrance between the ortho-hydrogens of the two rings. westmont.edu Therefore, the molecule typically adopts a twisted conformation in the gas phase. Studies on biphenyl and its derivatives on surfaces have shown that the dihedral angle can change based on intermolecular interactions. For example, 4-methylbiphenyl (B165694) can exist in different conformational states, including a twisted amorphous form with a dihedral angle of 37° and a more planar form with a 0° angle when in an ordered adlayer. westmont.edu Analyzing the distribution of torsion angles provides critical insights into the conformational preferences and flexibility of molecules. numberanalytics.com

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the forces that govern crystal packing.

For molecules containing phenyl and methoxy groups, Hirshfeld analysis typically reveals the significance of several types of interactions. In a study of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, the most important contributions to the crystal packing were from H⋯O/O⋯H (37.0%), H⋯H (26.3%), H⋯C/C⋯H (18.5%), and C⋯O/O⋯C (9.5%) interactions. researchgate.netscilit.com Similarly, for 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, H⋯H (48.2%) and C⋯H/H⋯C (23.9%) contacts were the most significant. nih.gov These analyses highlight the prevalence of van der Waals forces and hydrogen bonding in determining the crystal structure of such organic compounds. nih.govnih.gov

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Biphenyl Compound

| Interaction Type | Contribution (%) |

|---|---|

| H⋯O/O⋯H | 37.0 |

| H⋯H | 26.3 |

| H⋯C/C⋯H | 18.5 |

| C⋯O/O⋯C | 9.5 |

Data from a study on 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. researchgate.net

Molecular Modeling for Catalytic Mechanism Insights

Molecular modeling plays a crucial role in understanding the complex mechanisms of catalytic reactions, such as those used to synthesize this compound. The Suzuki-Miyaura and Kumada cross-coupling reactions are common methods for its preparation, typically involving a palladium or nickel catalyst. researchgate.netresearchgate.netbcrec.id

Computational studies can elucidate the catalytic cycle, which generally involves steps like oxidative addition, transmetalation, and reductive elimination. For example, in a Ni-catalyzed Grignard (Kumada) cross-coupling reaction to form a biphenyl, modeling can propose the structure of intermediates. researchgate.net The cycle may begin with the addition of an aryl halide to the catalyst, followed by the transfer of the aryl group from the Grignard reagent to the metal center, and finally, the reductive elimination of the biphenyl product, regenerating the catalyst. researchgate.net

These models help in understanding how factors like ligand coordination, solvent effects, and the electronic properties of the reactants influence the reaction's efficiency and yield. researchgate.netresearchgate.net For instance, research on palladium catalysts supported on a polymeric matrix for the Suzuki-Miyaura synthesis of this compound has shown that catalyst reduction can lead to the formation of highly active palladium nanoparticles and clusters. researchgate.net Molecular modeling provides a framework for interpreting these experimental observations and for designing more efficient catalytic systems.

Applications of 4 Methoxybiphenyl in Materials Science

Integration into Liquid Crystalline Materials

The precise molecular architecture of organic compounds is critical for the formation of liquid crystal (LC) phases. 4-Methoxybiphenyl serves as a crucial mesogenic (liquid crystal-forming) unit in the synthesis of novel liquid crystalline materials. Its incorporation influences the phase behavior, transition temperatures, and electro-optical properties of the resulting materials.

The nematic phase of liquid crystals is the basis for the most common liquid crystal displays (LCDs). In a typical twisted nematic (TN) display, the application of a voltage aligns the liquid crystal molecules, altering the polarization of light passing through them and allowing the pixel to switch between light and dark states. core.ac.uk The performance of an LCD is highly dependent on the properties of the liquid crystal mixture used, including its phase behavior, viscosity, and dielectric anisotropy.

Research into new liquid crystal materials aims to improve these properties for next-generation displays. This compound has been used as a key structural component in the synthesis of non-symmetric liquid crystal dimers. sigmaaldrich.comresearchgate.net In one study, a series of dimers with a this compound unit (referred to as the MeOB6OIBeOm series) was synthesized and compared to analogous dimers containing a more traditional cyanobiphenyl (CB) unit. acs.orgamanote.com All members of the methoxybiphenyl-containing series exhibited an enantiotropic conventional nematic (N) phase, which is essential for display applications. acs.org Furthermore, for most members of the series, a twist-bend nematic (NTB) phase was observed upon cooling from the nematic phase. sigmaaldrich.comacs.org

The NTB phase is a complex, heliconical nematic phase that has garnered significant interest for its potential in creating new, ultra-fast switching display modes. The substitution of the highly polar cyano group with the less polar methoxy (B1213986) group was found to extinguish the rich smectic polymorphism seen in the cyanobiphenyl-based series, while preserving the desirable nematic and twist-bend nematic phases. acs.org This demonstrates how the this compound unit can be used to fine-tune the phase behavior of liquid crystals, suppressing unwanted phases and promoting those of interest for advanced display technologies. researchgate.netacs.org While materials like 4-alkoxy-4′-nitrobiphenyls have been evaluated for scattering-type LCDs, the strategic use of the this compound fragment offers another route to designing host materials with specific, tailored properties for various display modes. mdpi.comhumanjournals.com

Table 1: Comparison of Liquid Crystal Dimers

| Feature | MeOB6OIBeOm Series (with this compound) acs.org | CB6OIBeOm Series (with Cyanobiphenyl) acs.org |

|---|---|---|

| Key Mesogenic Unit | This compound | Cyanobiphenyl |

| Observed Nematic Phase | Yes (Conventional N and Twist-Bend NTB) | Yes (Conventional N and Twist-Bend NTB) |

| Smectic Polymorphism | Extinguished | Rich smectic polymorphism observed |

| Driving Force for Phase | NTB-N transition is largely shape-driven. | Anti-parallel associations of cyanobiphenyl units promote smectic behavior. |

| Significance | Allows for the study of the NTB phase without interference from smectic phases. | Demonstrates complex phase behavior dependent on terminal chain length. |

Side-chain liquid-crystalline polymers (SCLCPs) combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the anisotropic characteristics of liquid crystals. In these materials, rigid mesogenic units are attached as side chains to a flexible polymer backbone. This compound and its derivatives are effective mesogens for creating such polymers.

For instance, poly(4,4'-methoxybiphenylyl methacrylate) is an SCLCP that has been studied by X-ray diffraction. researchgate.net This polymer exhibits three distinct smectic phases (SP, SA, and SO), which are described by a ribbon-like structural model for the polymer chain. researchgate.net In another approach, a series of poly[ω-(4′-methoxy-biphenyl-4-oxy)alkyl-1-glycidylether]s was synthesized. rsc.org These polymers were created by chemically attaching the sodium salt of 4-hydroxy-4′-methoxybiphenyl to a poly(ω-bromoalkyl-1-glycidylether) backbone via spacers of varying lengths (from 2 to 12 carbon atoms). The resulting SCLCPs showed liquid crystalline behavior that was dependent on the length of the alkyl spacer, exhibiting smectic C and nematic cybotactic phases. rsc.org These examples highlight the utility of the this compound group in designing polymers with ordered, liquid-crystalline properties.

Precursor for Advanced Polymeric and Resin Materials

Beyond its direct role as a mesogen, this compound is a valuable precursor in the synthesis of more complex monomers and advanced polymeric materials. Its chemical structure can be modified and then incorporated into polymer chains through various polymerization techniques.

For example, this compound is the starting material in the multi-step synthesis of the MeOB6OIBeOm liquid crystal dimers. researchgate.netamanote.com The synthesis begins with a Friedel-Crafts acylation reaction between 6-bromohexanoyl chloride and this compound. researchgate.netamanote.com This initial step attaches a flexible spacer to the rigid biphenyl (B1667301) core, which is a critical step in creating the final liquid crystalline polymer.

In a different application, monomers containing the methoxy-phenyl structure have been prepared and polymerized. A study detailed the preparation of N-(4-Methoxyphenyl) maleimide (B117702) monomers through the reaction of maleic anhydride (B1165640) with 4-methoxyaniline. researchgate.net This monomer was then homopolymerized and copolymerized with methyl acrylate (B77674) using free radical polymerization to produce thermally stable polymers. researchgate.net While this work uses a closely related aniline (B41778) derivative, it demonstrates the principle of using the methoxy-phenyl moiety as the basis for creating new, functional monomers for polymerization. The synthesis of this compound itself has also been achieved using catalysts based on a polymeric matrix of functionalized hypercrosslinked polystyrene, indicating the intricate relationship between this compound and polymer chemistry. rsc.orgoled.com

Optoelectronic Device Applications

The electronic properties of this compound, specifically its electron-rich nature due to the methoxy group, make its structural motif highly relevant for applications in optoelectronic devices. These devices rely on the controlled transport and interaction of charge carriers (electrons and holes) and light, and the molecular design of the organic materials used is paramount to their performance.

OLEDs are solid-state devices composed of thin organic films sandwiched between two electrodes. chembites.org When a current is applied, electrons and holes are injected, which then recombine in an emissive layer (EML) to produce light. nih.gov The efficiency of an OLED depends on balancing charge injection and transport, as well as the properties of the light-emitting material itself. While not typically used in its base form, the this compound structural unit is a key component in more complex molecules designed for these applications, particularly as hole-transporting materials (HTMs) and host materials for the EML. The methoxy group's electron-donating properties can be tuned to control the energy levels (specifically the HOMO level) of the material, which is crucial for efficient device operation. oled.com For example, methoxy-substituted carbazole (B46965) and fluorene (B118485) derivatives are widely investigated as HTMs in perovskite solar cells and OLEDs. oled.com

In the realm of organic lasers, a direct derivative of this compound has shown significant promise. A study reported on the prominent lasing capabilities of single crystals of 5,5′-bis(4′-methoxybiphenyl-4-yl)-2,2′-bithiophene (BP2T-OMe). acs.org This material was found to be a promising medium for organic solid-state lasers, exhibiting stable, room-temperature lasing in the air. acs.org The crystal structure naturally formed a high-quality optical resonator, and the material demonstrated a high refractive index and Q factor, which are critical for achieving efficient lasing. acs.org This highlights how the specific electronic and crystallographic properties imparted by the this compound end-groups contribute to the development of high-performance organic lasing materials. acs.orgamanote.com

Biological and Environmental Aspects of 4 Methoxybiphenyl and Its Metabolites

Biological Activities of 4-Methoxybiphenyl Derivatives

This compound serves as a foundational structure for the synthesis of various derivatives exhibiting a range of biological effects. chemimpex.comnih.gov These derivatives are noted for their potential as downregulators of Vascular Endothelial Growth Factor (VEGF) protein secretion and telomerase-related gene expressions. chemicalbook.com

Derivatives of this compound have been the subject of various enzyme inhibition studies, demonstrating their potential to interact with and modulate the activity of key enzymes. For instance, a series of 2,6-disubstituted pyrazines, which can be synthesized using this compound as a precursor, have been identified as potent inhibitors of casein kinase 2 alpha (CSNK2A). scbt.com In one study, the 6-isopropoxyindole analogue (6c) was highlighted as a nanomolar inhibitor of CSNK2A with a 30-fold selectivity over PIM3 kinase in cellular assays. scbt.com Another derivative, the ortho-methoxy aniline (B41778) (7c), also showed potent in-cell target engagement for CSNK2A. scbt.com

Furthermore, pyrazoline derivatives incorporating a 4-methoxyphenyl (B3050149) group have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. One such compound, 4-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was synthesized from a chalcone (B49325) precursor bearing a 4-methoxyphenyl moiety.

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| 2,6-Disubstituted Pyrazines | CSNK2A, PIM3 | 6-isopropoxyindole analogue (6c) is a nanomolar CSNK2A inhibitor with 30-fold selectivity over PIM3. scbt.com |

| Pyrazoline | Tyrosinase | Showed inhibitory activity against tyrosinase from Agaricus bisporus. |

The structural framework of this compound is integral to derivatives that can modulate critical cellular signaling pathways. Research has indicated that derivatives of this compound are potential downregulators of VEGF protein secretion and telomerase-related gene expressions, both of which are crucial in cancer progression and cell immortalization. chemicalbook.com

Polyphenolic compounds, a class to which many biologically active derivatives of this compound belong, are known to influence various cellular signaling pathways. nih.gov Methoxy (B1213986) derivatives of other polyphenols like resveratrol (B1683913) have been shown to suppress inflammation by inactivating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are fundamental in regulating cellular processes such as inflammation, cell proliferation, differentiation, and apoptosis. nih.govresearchgate.net The anti-inflammatory effects are achieved by preventing the phosphorylation of key proteins in the MAPK cascade (JNK, p38, and ERK) and inhibiting the translocation of NF-κB into the nucleus. nih.gov Given the structural similarities, it is plausible that this compound derivatives exert their biological effects through similar modulatory actions on these key signaling cascades.

A notable class of this compound derivatives, 3-[(4-methoxyphenyl)amino]propanehydrazides, has demonstrated significant antimicrobial, antioxidant, and anticancer activities.

Antimicrobial Properties: While detailed studies on the antimicrobial spectrum are emerging, the core structure is recognized in the development of biologically active compounds, including those with antimicrobial potential. Cinnamic acid derivatives, for example, are known for their antimicrobial effects, and the incorporation of a methoxyphenyl group is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net

Antioxidant Activity: Several derivatives have shown potent antioxidant activity, in some cases exceeding that of the well-known antioxidant, ascorbic acid. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. chemicalbook.com Another derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was 1.13 times more potent than ascorbic acid in scavenging DPPH radicals. sigmaaldrich.com

Anticancer Activity: The anticancer properties of these derivatives have been tested against various human cancer cell lines. Generally, these compounds have shown greater cytotoxicity against the human glioblastoma U-87 cell line compared to the triple-negative breast cancer MDA-MB-231 cell line. chemicalbook.com The most active compound against the U-87 cell line was identified as 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. chemicalbook.com

Table 2: Antioxidant and Anticancer Activity of selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

| Compound | Antioxidant Activity (vs. Ascorbic Acid) | Anticancer Activity (Cell Line) | Key Findings |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x higher chemicalbook.com | - | High antioxidant potential. chemicalbook.com |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4x higher chemicalbook.com | MDA-MB-231 | High antioxidant and moderate anticancer activity. chemicalbook.comsigmaaldrich.com |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13x higher sigmaaldrich.com | - | High antioxidant potential. sigmaaldrich.com |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | - | Glioblastoma U-87 | Identified as the most active compound against this cell line. chemicalbook.com |

This compound is recognized as a transformation product of certain pesticides. nih.gov While not typically used directly as an herbicide, its chemical structure is relevant to the design of new herbicidal agents. It serves as a valuable intermediate in the synthesis of agrochemicals. chemimpex.com

The aryloxyphenoxypropionate (APP) class of herbicides, which includes commercial products like diclofop (B164953) and haloxyfop, functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.netmdpi.com The design of novel herbicides often involves modifying the aryloxyl ring of the APP structure. researchgate.net Research into new quinazolin-4(3H)-one and pyrimidinyloxyphenoxypropionate derivatives based on the APP motif has shown that these compounds can exhibit significant herbicidal activity against various grass species. researchgate.netmdpi.com The biphenyl (B1667301) moiety present in this compound is a type of aryl group that can be incorporated into such designs to explore new herbicidal candidates.

Metabolism and Biotransformation Pathways

The primary metabolic transformation for this compound in biological systems is O-demethylation.

The conversion of this compound to its primary metabolite, 4-hydroxybiphenyl, is a well-documented biotransformation. nih.gov This reaction is an O-demethylation catalyzed by the cytochrome P-450 monooxygenase system located in the liver. nih.gov Studies using rat liver microsomes have shown that different forms of cytochrome P-450 are responsible for the O-demethylation of this compound compared to the 4-hydroxylation of biphenyl, indicating distinct enzymatic pathways. nih.gov The process involves the binding of this compound to cytochrome P-450, which initiates the oxidative removal of the methyl group from the methoxy moiety, yielding the hydroxylated biphenyl product. nih.gov Engineered bacterial cytochrome P450 enzymes, such as CYP199A4, have also been shown to efficiently catalyze the O-demethylation of para-methoxy substituted benzenes, including derivatives of this compound.

Role of Cytochrome P450 Hemoproteins in Metabolism

The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. A primary metabolic pathway for this compound is O-demethylation, which results in the formation of its principal metabolite, 4-hydroxybiphenyl. fishersci.com Studies utilizing rat liver microsomes have demonstrated that specific forms of cytochrome P450 are responsible for this O-demethylation process. fishersci.com The involvement of different CYP isozymes can be distinguished through the use of selective inhibitors. fishersci.com

While direct studies on the specific human CYP isozymes responsible for this compound metabolism are limited, research on structurally similar methoxyflavones indicates that CYP1A1, CYP1A2, and CYP1B1 exhibit high activity in the O-demethylation of 4'-methoxyflavone. chemicalbook.com These findings suggest that analogous human CYP enzymes likely play a crucial role in the biotransformation of this compound. The process of O-demethylation catalyzed by cytochrome P450 enzymes is a critical step that not only modifies the chemical structure of the parent compound but also influences its subsequent conjugation and excretion from the body. fishersci.com The enzymatic reaction involves the insertion of an oxygen atom into the O-methyl group, leading to an unstable hemiacetal intermediate that spontaneously decomposes to yield the hydroxylated product and formaldehyde.

The table below summarizes the key enzymes and metabolic reactions involved in the transformation of this compound.

| Compound | Metabolic Reaction | Key Enzymes | Primary Metabolite |

| This compound | O-demethylation | Cytochrome P450 (CYP) family | 4-Hydroxybiphenyl |

Species Variation in Metabolic Rates

Significant variations in the metabolic rates and pathways of xenobiotics are commonly observed between different species, and this principle is expected to apply to this compound. While direct comparative metabolic studies across a wide range of species for this compound are not extensively documented in the available literature, research on analogous compounds provides strong evidence for such variability.